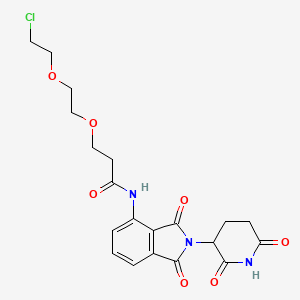
2-(3-(2-Bromo-3-fluorophenoxy)propyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(2-Bromo-3-fluorophenoxy)propyl)isoindoline-1,3-dione is a synthetic compound that belongs to the class of isoindoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry research
Méthodes De Préparation
The synthesis of 2-(3-(2-Bromo-3-fluorophenoxy)propyl)isoindoline-1,3-dione typically involves multiple steps. One common method starts with isoindoline-1,3-dione as the starting material. The synthetic route includes:
Bromination: Introduction of the bromine atom into the phenoxy group.
Fluorination: Introduction of the fluorine atom into the phenoxy group.
Propylation: Attachment of the propyl group to the phenoxy group.
Coupling: Coupling the modified phenoxy group with isoindoline-1,3-dione under specific reaction conditions.
Industrial production methods often involve solventless reactions and green chemistry principles to minimize environmental impact .
Analyse Des Réactions Chimiques
2-(3-(2-Bromo-3-fluorophenoxy)propyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(3-(2-Bromo-3-fluorophenoxy)propyl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs, particularly those targeting the dopamine receptor D2 and other neurological targets.
Biological Studies: The compound is used to study the inhibition of β-amyloid protein aggregation, which is relevant to Alzheimer’s disease research.
Industrial Applications: It is used as an intermediate in the synthesis of various bioactive molecules and polymers.
Mécanisme D'action
The mechanism of action of 2-(3-(2-Bromo-3-fluorophenoxy)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For example, it modulates the dopamine receptor D2, which is involved in neurological processes. The compound’s structure allows it to bind to the receptor’s allosteric site, influencing its activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(3-(2-Bromo-3-fluorophenoxy)propyl)isoindoline-1,3-dione include other isoindoline-1,3-dione derivatives. These compounds share a common isoindoline nucleus but differ in their substituents, which can significantly impact their biological activity and applications. For instance:
N-isoindoline-1,3-dione: Lacks the bromine and fluorine atoms, resulting in different reactivity and applications.
Isoindoline-1,3-dione derivatives with different halogens:
Propriétés
Formule moléculaire |
C17H13BrFNO3 |
|---|---|
Poids moléculaire |
378.2 g/mol |
Nom IUPAC |
2-[3-(2-bromo-3-fluorophenoxy)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H13BrFNO3/c18-15-13(19)7-3-8-14(15)23-10-4-9-20-16(21)11-5-1-2-6-12(11)17(20)22/h1-3,5-8H,4,9-10H2 |
Clé InChI |
QETZZDUPZBWTNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=C(C(=CC=C3)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


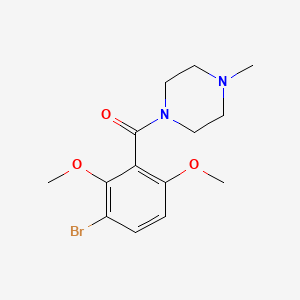

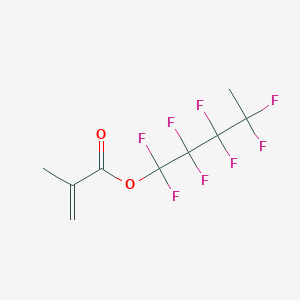
![Benzo[3,4]cyclohepta[1,2-d]imidazole](/img/structure/B14763814.png)
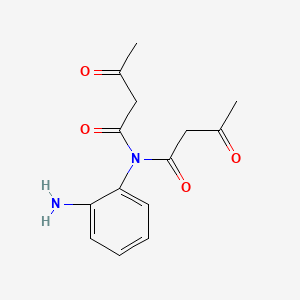
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-](/img/structure/B14763829.png)
![[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14763837.png)

![2-(5-Bromo[1,1'-diphenyl]-3-yl)-pyridine](/img/structure/B14763847.png)
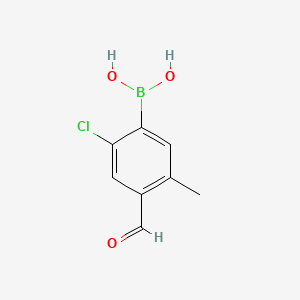
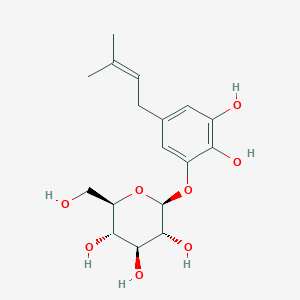
![3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate](/img/structure/B14763858.png)
![Naphtho[2,3-C][1,2]oxazole](/img/structure/B14763864.png)
